molecular formula C23H23ClN2O4 B11634219 Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11634219
M. Wt: 426.9 g/mol
InChI Key: QUVFPQDRYNGCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-8-methylquinoline-3-carboxylic acid with 4-(propoxycarbonyl)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate

Uniqueness

Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 6-chloro-8-methyl-4-(4-propoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C23H23ClN2O4/c1-4-10-30-22(27)15-6-8-17(9-7-15)26-21-18-12-16(24)11-14(3)20(18)25-13-19(21)23(28)29-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,25,26)

InChI Key

QUVFPQDRYNGCIP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2C(=O)OCC)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.